4-benzamido-N-(4-chlorophenyl)benzamide
CAS No.: 5128-53-0
Cat. No.: VC15714964
Molecular Formula: C20H15ClN2O2
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5128-53-0 |
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Molecular Formula | C20H15ClN2O2 |
Molecular Weight | 350.8 g/mol |
IUPAC Name | 4-benzamido-N-(4-chlorophenyl)benzamide |
Standard InChI | InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)15-6-10-17(11-7-15)22-19(24)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25) |
Standard InChI Key | VQRGRBUQIWUTPA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Benzamido-N-(4-chlorophenyl)benzamide (molecular formula: ) belongs to the benzamide class, distinguished by its dual aromatic systems and amide functional groups. The compound’s IUPAC name derives from the substitution pattern: a benzamido group (-NH-C(=O)-C₆H₅) at the para position of the central benzene ring and a 4-chlorophenyl moiety attached via the amide nitrogen.
Key Structural Features:
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Aromatic Systems: Two benzene rings (benzamido and 4-chlorophenyl) contribute to planar rigidity.
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Amide Linkages: The -NH-C(=O)- groups facilitate hydrogen bonding and influence solubility.
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Chlorine Substituent: The electron-withdrawing chlorine atom at the para position of the phenyl ring modulates electronic properties and bioactivity .
Comparative Structural Data:
The dihedral angle between the benzamido group and the central benzene ring is hypothesized to approximate 30°, based on crystallographic data from structurally similar N-(4-chlorophenyl)benzamide . This orientation impacts molecular packing and interaction with biological targets.
Synthesis and Optimization Strategies
The synthesis of 4-benzamido-N-(4-chlorophenyl)benzamide can be extrapolated from methods used for analogous benzamides. A two-step approach is proposed:
Step 1: Synthesis of N-(4-Chlorophenyl)benzamide
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Reagents: 4-Chloroaniline, benzoic acid, N,N'-dicyclohexylcarbodiimide (DCC).
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Conditions: DMF solvent, room temperature, 8-hour reaction .
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Mechanism: DCC-mediated activation of benzoic acid facilitates nucleophilic attack by 4-chloroaniline, forming the amide bond .
Critical Parameters:
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Solvent Choice: Polar aprotic solvents (DMF) enhance reaction efficiency by stabilizing intermediates .
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Yield Optimization: Ultrasonic irradiation or continuous flow reactors may improve scalability and purity .
Structural Characterization Techniques
Single-Crystal X-ray Diffraction (SC-XRD)
While SC-XRD data for 4-benzamido-N-(4-chlorophenyl)benzamide is unavailable, studies on N-(4-chlorophenyl)benzamide reveal monoclinic crystals (space group P2₁/c) with intermolecular N–H⋯O hydrogen bonds forming chains along the100 axis . Similar packing motifs are anticipated for the target compound.
Spectroscopic Analysis
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FT-IR: Expected peaks include ~1680 cm⁻¹ (amide I) and ~3300 cm⁻¹ .
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¹H NMR: Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with amide NH signals at δ ~8.10 ppm .
Hypothesized Biological Activities
Antimicrobial Activity
Benzamides with halogen substituents show broad-spectrum activity against Gram-positive bacteria (MIC: 1.27–2.65 µM) . The 4-chlorophenyl group in this compound may improve membrane penetration, potentiating similar effects.
Future Research Directions
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Synthetic Upgrades: Explore green chemistry approaches (e.g., ionic liquids) to reduce waste .
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Target Validation: Conduct enzymatic assays to quantify aromatase inhibition (e.g., malachite green phosphate detection) .
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.
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